4-Chloro-2-methoxy-N-methylaniline
Overview
Description
4-Chloro-2-methoxy-N-methylaniline is an organic compound with the molecular formula C9H12ClNO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by a chlorine atom at the 4-position and a methoxy group at the 2-position. Additionally, the nitrogen atom is methylated. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Scientific Research Applications
4-Chloro-2-methoxy-N-methylaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Safety and Hazards
“4-Chloro-2-methoxy-N-methylaniline” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of ingestion, rinse mouth with water and seek medical attention .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methoxy-N-methylaniline can be achieved through several methods. One common route involves the methylation of 4-chloro-2-methoxyaniline. This can be done using methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent like acetone or dimethylformamide at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may include steps such as chlorination, methoxylation, and methylation, followed by purification through distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-methoxy-N-methylaniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chlorine atom can be substituted with other nucleophiles in the presence of a suitable catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Mechanism of Action
The mechanism of action of 4-Chloro-2-methoxy-N-methylaniline involves its interaction with various molecular targets. The methoxy and chlorine substituents can influence the compound’s reactivity and binding affinity to enzymes and receptors. The methylation of the nitrogen atom can also affect its solubility and bioavailability. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methylaniline: Similar structure but lacks the methoxy group.
2-Methoxy-N-methylaniline: Similar structure but lacks the chlorine atom.
4-Chloro-N-methylaniline: Similar structure but lacks the methoxy group.
Uniqueness
4-Chloro-2-methoxy-N-methylaniline is unique due to the presence of both the chlorine and methoxy groups, which can significantly influence its chemical properties and reactivity. The combination of these substituents makes it a valuable intermediate in various chemical syntheses and applications.
Properties
IUPAC Name |
4-chloro-2-methoxy-N-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO/c1-10-7-4-3-6(9)5-8(7)11-2/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQLZHZETZDZFJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650023 | |
Record name | 4-Chloro-2-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35122-79-3 | |
Record name | 4-Chloro-2-methoxy-N-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Chloro-2-methoxy-N-methylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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